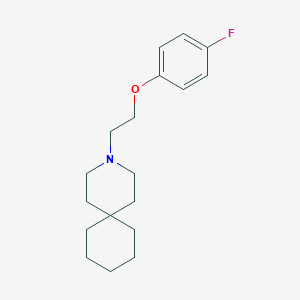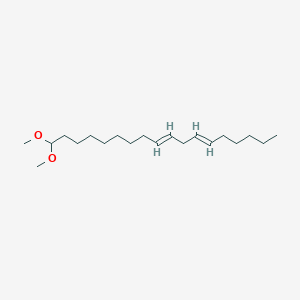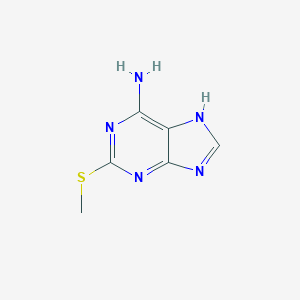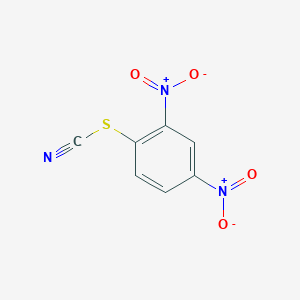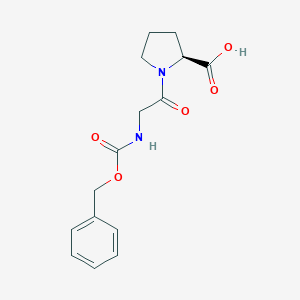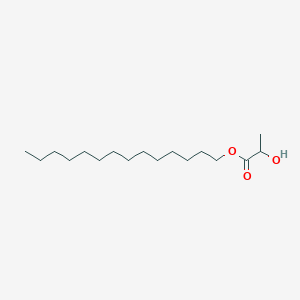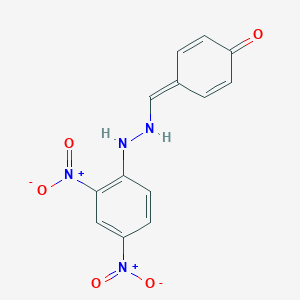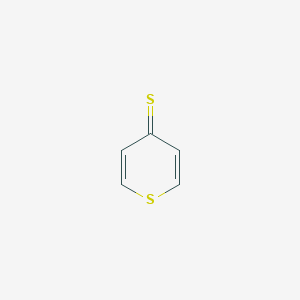
4H-Thiopyran-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Thiopyran-4-thione is a heterocyclic organic compound that is widely used in scientific research due to its unique properties. This compound has a four-membered ring containing one sulfur atom and one nitrogen atom. It is a versatile compound that can be synthesized using various methods and has numerous applications in different fields of science.
Wirkmechanismus
The mechanism of action of 4H-Thiopyran-4-thione is not fully understood. However, it is believed to act by scavenging free radicals and inhibiting oxidative stress. It also modulates the activity of some enzymes and regulates the immune system.
Biochemische Und Physiologische Effekte
4H-Thiopyran-4-thione has been found to have significant biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and DNA damage. It also regulates the immune system and inhibits the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4H-Thiopyran-4-thione is its versatility. It can be synthesized using various methods and has numerous applications in different fields of science. However, its limitations include its toxicity and the lack of information on its long-term effects.
Zukünftige Richtungen
There are numerous future directions for the study of 4H-Thiopyran-4-thione. These include exploring its potential as a therapeutic agent for various diseases, investigating its mechanism of action, and studying its long-term effects. Further research is also needed to optimize the synthesis methods and to develop new derivatives of this compound with improved properties.
In conclusion, 4H-Thiopyran-4-thione is a versatile compound with numerous applications in different fields of science. Its unique properties make it an attractive target for scientific research, and its potential as a therapeutic agent for various diseases warrants further investigation.
Synthesemethoden
There are several methods for synthesizing 4H-Thiopyran-4-thione, including the reaction of thiourea with ketones, the reaction of thiourea with acetylenes, and the reaction of thiourea with aldehydes. The most common method involves the reaction of thiourea with ketones in the presence of a Lewis acid catalyst. This method is efficient, and the yield of the product is high.
Wissenschaftliche Forschungsanwendungen
4H-Thiopyran-4-thione has been extensively studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to possess potent antioxidant, anti-inflammatory, and anticancer properties. It has also been shown to inhibit the activity of some enzymes and to modulate the immune system.
Eigenschaften
CAS-Nummer |
1120-94-1 |
|---|---|
Produktname |
4H-Thiopyran-4-thione |
Molekularformel |
C5H4S2 |
Molekulargewicht |
128.2 g/mol |
IUPAC-Name |
thiopyran-4-thione |
InChI |
InChI=1S/C5H4S2/c6-5-1-3-7-4-2-5/h1-4H |
InChI-Schlüssel |
PHTICVKXTBXWRX-UHFFFAOYSA-N |
SMILES |
C1=CSC=CC1=S |
Kanonische SMILES |
C1=CSC=CC1=S |
Andere CAS-Nummern |
1120-94-1 |
Synonyme |
4H-Thiopyran-4-thione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



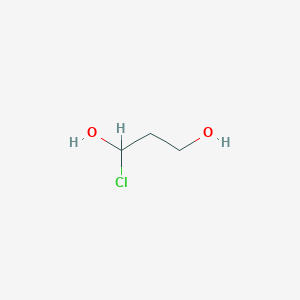
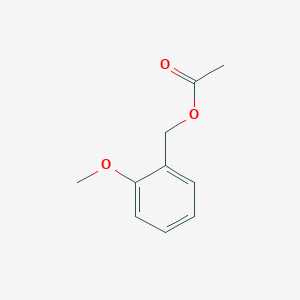
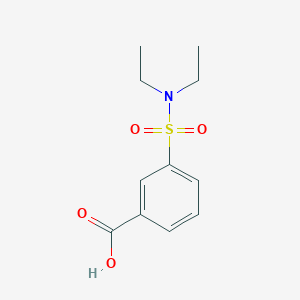

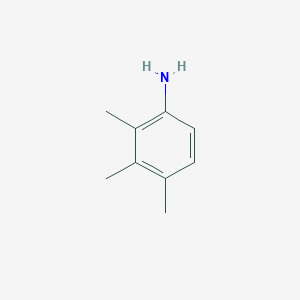
![2,2-Difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B74831.png)
